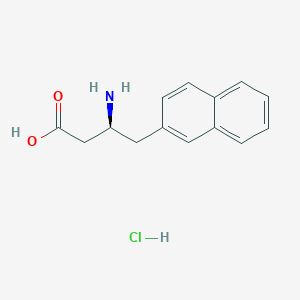

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride

Übersicht

Beschreibung

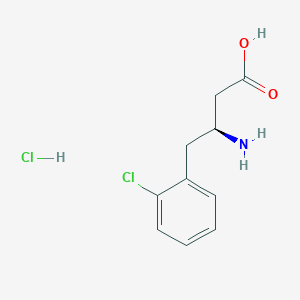

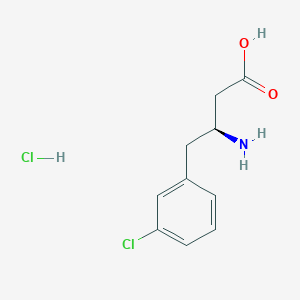

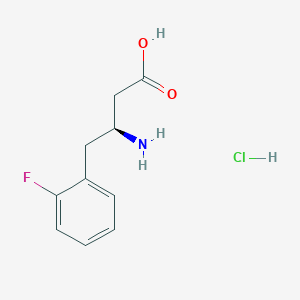

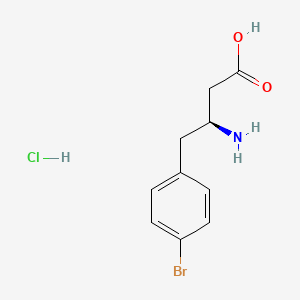

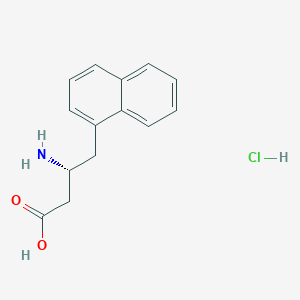

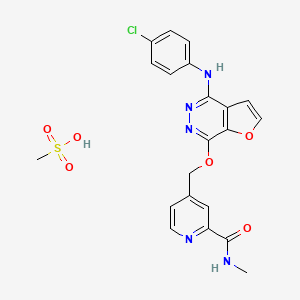

“(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride” is a chemical compound with a molecular weight of 251.71 . It has a linear formula of C14H15NO2 . This compound contains a total of 33 bonds, including 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride” is characterized by a naphthalene ring attached to a butanoic acid chain with an amino group . The presence of the naphthalene ring contributes to the aromaticity of the compound, while the butanoic acid chain provides carboxylic acid functionality .Physical And Chemical Properties Analysis

“(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride” is a white to off-white powder or crystals . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Overview

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is a compound of interest in various fields of scientific research, particularly in the context of its structural and chemical properties. While direct studies specifically focusing on this compound in the literature are limited, research on related naphthalene derivatives and their applications can provide insights into its potential uses and significance in scientific research. Below, we explore the scientific applications of naphthalene derivatives and related compounds, reflecting on how (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride may fit into these research contexts.

Naphthalene Derivatives in Biomedical Research

Naphthalene derivatives, including compounds structurally related to (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride, have been extensively studied for their potential medicinal applications. For instance, heterocyclic naphthalimides, a group of naphthalene-based compounds, show extensive potential in medicinal applications, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities. These compounds interact with various biological targets, such as DNA, enzymes, and receptors, demonstrating their versatility in biomedical research (Gong et al., 2016).

Environmental and Analytical Applications

Naphthalene and its derivatives have also been the subject of environmental studies, particularly concerning their biodegradation. Research indicates that microbial degradation is a major mechanism for the ecological recovery of sites contaminated with polycyclic aromatic hydrocarbons (PAHs), including naphthalene. Understanding the microbial pathways for naphthalene degradation can lead to enhanced bioremediation strategies for contaminated environments (Peng et al., 2008).

Polymer Science and Material Engineering

In the realm of polymer science and material engineering, naphthalene derivatives are investigated for their potential to improve material properties. For example, the incorporation of naphthalene units into polyesters can lead to materials with exceptional chemical resistance, low friction, and superior gas barrier properties. These characteristics are critical for developing advanced materials for various industrial applications (Ding et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, naphthalene, indicates that it is flammable, suspected of causing cancer, and very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/clothing/eye protection/face protection, and obtaining special instructions before use .

Wirkmechanismus

Target of Action

Similar compounds have been studied for their effects on the central nervous system

Mode of Action

It’s worth noting that similar compounds have shown neuroprotective effects in models of ischemia/reperfusion (i/r) brain injury . They appear to interact with their targets to inhibit apoptotic damage, modulate inflammation, scavenge free radicals, ameliorate oxidative stress, and improve the energy metabolism of the brain .

Biochemical Pathways

Related compounds have been shown to influence pathways related to inflammation, oxidative stress, and energy metabolism in the brain .

Result of Action

Similar compounds have been shown to have neuroprotective effects, including improved neurological deficits and reduced brain edema . They also appear to suppress I/R-induced apoptosis and attenuate I/R-induced inflammation and oxidative stress .

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-naphthalen-2-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2,(H,16,17);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSJJEOZKOCDCT-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375847 | |

| Record name | (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

331847-01-9, 270063-39-3 | |

| Record name | 2-Naphthalenebutanoic acid, β-amino-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331847-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.